Ethyl 4-(difluoromethoxy)-3-fluorobenzoate Ethyl 4-(difluoromethoxy)-3-fluorobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18598723
InChI: InChI=1S/C10H9F3O3/c1-2-15-9(14)6-3-4-8(7(11)5-6)16-10(12)13/h3-5,10H,2H2,1H3
SMILES:
Molecular Formula: C10H9F3O3
Molecular Weight: 234.17 g/mol

Ethyl 4-(difluoromethoxy)-3-fluorobenzoate

CAS No.:

Cat. No.: VC18598723

Molecular Formula: C10H9F3O3

Molecular Weight: 234.17 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(difluoromethoxy)-3-fluorobenzoate -

Specification

Molecular Formula C10H9F3O3
Molecular Weight 234.17 g/mol
IUPAC Name ethyl 4-(difluoromethoxy)-3-fluorobenzoate
Standard InChI InChI=1S/C10H9F3O3/c1-2-15-9(14)6-3-4-8(7(11)5-6)16-10(12)13/h3-5,10H,2H2,1H3
Standard InChI Key GCRRXRLHOSENBN-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC(=C(C=C1)OC(F)F)F

Introduction

Chemical Identity and Structural Features

Ethyl 4-(difluoromethoxy)-3-fluorobenzoate belongs to the class of fluorinated benzoate esters. Its structure features a difluoromethoxy group (-OCF2_2H) at the para position and a fluorine atom at the meta position relative to the ethyl ester moiety. This substitution pattern distinguishes it from closely related compounds, such as ethyl 4-(difluoromethyl)-3-fluorobenzoate (CAS 1417459-60-9), which replaces the difluoromethoxy group with a difluoromethyl (-CF2_2H) substituent . The presence of fluorine atoms significantly influences the compound’s physicochemical properties, including lipophilicity, metabolic stability, and reactivity .

Table 1: Comparative Analysis of Ethyl 4-(Difluoromethoxy)-3-Fluorobenzoate and Structural Analogs

Compound NameMolecular FormulaMolecular Weight (g/mol)Key SubstituentsNotable Properties
Ethyl 4-(difluoromethoxy)-3-fluorobenzoateC10_{10}H9_9F3_3O3_3234.17-OCF2_2H (para), -F (meta)High polarity, enhanced metabolic stability
Ethyl 4-(difluoromethyl)-3-fluorobenzoateC10_{10}H9_9F3_3O2_2218.17-CF2_2H (para), -F (meta)Lower molecular weight, increased lipophilicity

Physicochemical Properties

The compound’s fluorine content confers distinct characteristics:

  • Solubility: Moderate solubility in polar organic solvents (e.g., ethanol, acetone) but limited aqueous solubility due to the lipophilic ethyl ester and fluorinated groups .

  • Stability: Resistant to hydrolytic degradation under acidic conditions but may undergo ester cleavage in strongly basic environments.

  • Spectroscopic Data: Characteristic 19F^{19}\text{F} NMR signals for the difluoromethoxy group (-OCF2_2H) are expected near δ -80 to -85 ppm, while the aromatic fluorine resonates at δ -110 to -115 ppm .

Compound ClassTargetNon-Fluorinated IC50_{50}Fluorinated IC50_{50}Selectivity Improvement
Polyphenols (e.g., EGCG)DYRK1A220 nM28 nM7.9-fold
Arylpiperazine derivativesTubulin polymerization>50 μM<10 μM5-fold

Industrial and Research Applications

Agrochemicals

The difluoromethoxy group’s electron-withdrawing properties enhance the stability of pesticides and herbicides. For example, fluorinated benzoates are key intermediates in synthesizing sulfonylurea herbicides, which inhibit acetolactate synthase in plants .

Material Science

As a specialty material, this compound serves as a monomer for fluorinated polymers used in coatings, membranes, and electronic components. Its fluorine content improves thermal stability and chemical resistance .

Future Directions

Critical research gaps include:

  • Pharmacokinetic Studies: Assessing absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Target Identification: High-throughput screening to elucidate molecular targets.

  • Structure-Activity Relationship (SAR) Optimization: Modifying substituents to enhance potency and selectivity.

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